molecular formula C20H26N2O2 B1235913 PAF blocker; cardiotoxic: inhibits glucose uptake

PAF blocker; cardiotoxic: inhibits glucose uptake

Cat. No.: B1235913
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-TXDKXUJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-6400 is an indole alkaloid.

Scientific Research Applications

1. Cardioprotection by Hydrogen Sulfide in Metabolic Inhibition

Hydrogen sulfide (H2S) has been identified as playing a crucial role in cardioprotection during severe metabolic inhibition in rat ventricular myocytes. This protection is observed in conditions of glucose deprivation and glycolysis inhibition, suggesting a significant role for endogenous H2S in response to metabolic challenges, potentially relevant for PAF blocker-induced cardiotoxicity scenarios (Pan et al., 2006).

2. Pathologic Glycolytic Metabolism in Pulmonary Arterial Hypertension (PAH) Hearts

Research shows that PAH hearts exhibit a pathologic switch to glycolytic metabolism, which can be detected using fasting 2-deoxy-2-[(18)F]fluoro-d-glucose positron emission tomography (FDG-PET). This metabolic shift correlates with cardiac dysfunction and might be informative for therapeutic monitoring, providing insights into the metabolic alterations associated with PAF blockers (Lundgrin et al., 2013).

3. High Glucose Inducing Plasminogen Activator Inhibitor-1 Expression

4. L-type Calcium Channel Blockers Modulating Microvascular Hyperpermeability

L-type calcium channel blockers have been shown to significantly inhibit PAF-induced microvascular dysfunction. This finding suggests a potential therapeutic application for managing PAF-induced hyperpermeability, which could be relevant in the context of PAF blocker-induced cardiotoxicity (Oshiro et al., 1995).

5. Phenylarsine Oxide Inhibiting Insulin-Dependent Glucose Transport

Phenylarsine oxide (PAO) is known to inhibit insulin-stimulated glucose transport activity, affecting the metabolic function in rat soleus muscles. This inhibition might provide a model for understanding the metabolic aspects of PAF blocker-induced cardiotoxicity, especially in relation to glucose uptake mechanisms (Wang et al., 1991).

6. PEDF Increasing GLUT4-Mediated Glucose Uptake

Pigment epithelium-derived factor (PEDF) has been shown to increase glucose uptake in ischemic myocardium via the PI3K/AKT pathway. This insight is critical for understanding the glucose metabolism pathways in cardiac cells, which could be impacted by PAF blocker-induced cardiotoxicity (Yuan et al., 2019).

7. Paeonol's Cardioprotective Effect Against Epirubicin-Induced Injury

Paeonol has been observed to ameliorate myocardial injury, potentially relevant in the context of PAF blocker-induced cardiotoxicity. It functions by modulating miR-1 expression and inhibiting the activation of the PI3K/AKT/mTOR and NF-κB signaling pathways (Wu et al., 2018).

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

(1R,9R,12S,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3/t10-,11+,14?,15-,16?,17-,18?,19+,20+/m0/s1

InChI Key

CJDRUOGAGYHKKD-TXDKXUJTSA-N

Isomeric SMILES

CC[C@H]1[C@H]2CC3[C@H]4[C@@]5(C[C@@H](C2C5O)N3[C@@H]1O)C6=CC=CC=C6N4C

SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PAF blocker; cardiotoxic: inhibits glucose uptake
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PAF blocker; cardiotoxic: inhibits glucose uptake
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PAF blocker; cardiotoxic: inhibits glucose uptake
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PAF blocker; cardiotoxic: inhibits glucose uptake
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PAF blocker; cardiotoxic: inhibits glucose uptake
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PAF blocker; cardiotoxic: inhibits glucose uptake

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